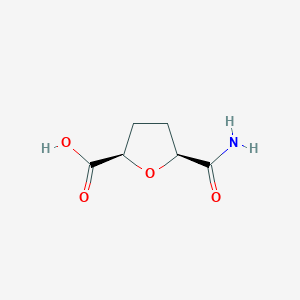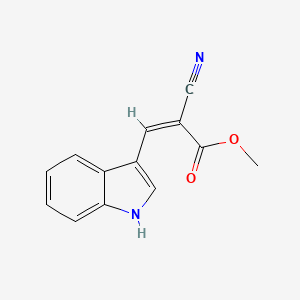![molecular formula C16H11N3O2S B2915119 3-cyano-N-[3-cyano-4-(methylsulfinyl)phenyl]benzenecarboxamide CAS No. 955976-81-5](/img/structure/B2915119.png)
3-cyano-N-[3-cyano-4-(methylsulfinyl)phenyl]benzenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyano-N-[3-cyano-4-(methylsulfinyl)phenyl]benzenecarboxamide is a chemical compound with the molecular formula C16H11N3O2S . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 3-cyano-N-[3-cyano-4-(methylsulfinyl)phenyl]benzenecarboxamide consists of 16 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
The molecular weight of 3-cyano-N-[3-cyano-4-(methylsulfinyl)phenyl]benzenecarboxamide is 309.34244 . Further details about its physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Aplicaciones Científicas De Investigación
Novel Synthesis Methods
Research into the synthesis and applications of compounds related to 3-cyano-N-[3-cyano-4-(methylsulfinyl)phenyl]benzenecarboxamide has focused on novel synthesis methods. For instance, Kobayashi et al. (2006) reported a new synthesis approach for 4H-1,4-benzothiazine derivatives, showcasing the chemical versatility and potential for creating structurally related compounds through innovative synthetic routes Kobayashi et al., 2006.
Biological Activity and Drug Development
Another significant area of research pertains to the biological activity of derivatives and structurally similar compounds. For example, Ahmed et al. (2007) synthesized 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide derivatives, studying their potential as antibiotics and antibacterial agents, indicating the broader implications of research on similar cyano compounds in drug development Ahmed, 2007.
Advanced Materials and Sensing Applications
Research also extends into materials science, where the chemical properties of related cyano compounds are explored for their utility in advanced materials. Younes et al. (2020) developed benzamide derivatives from cyano compounds for the colorimetric sensing of fluoride anions, highlighting the utility of these compounds in developing new materials with specific sensing capabilities Younes et al., 2020.
Chemical Reactivity and Interaction Studies
The study of chemical reactivity and interactions forms a core part of the research on cyano compounds. For instance, Baciocchi et al. (2008) investigated the photosensitized oxidation of alkyl phenyl sulfoxides, shedding light on the reactivity of sulfoxide compounds and their radical cations, which could be relevant for understanding the chemical behavior of 3-cyano-N-[3-cyano-4-(methylsulfinyl)phenyl]benzenecarboxamide and its derivatives Baciocchi et al., 2008.
Structural Analysis and Crystallography
Structural analysis and crystallography of related compounds provide insights into their potential applications. Ghosh et al. (2000) detailed the crystal structures of leflunomide metabolite analogs, offering valuable data on molecular configurations and interactions that could be relevant to the structural understanding of similar cyano-containing compounds Ghosh et al., 2000.
Direcciones Futuras
Propiedades
IUPAC Name |
3-cyano-N-(3-cyano-4-methylsulfinylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2S/c1-22(21)15-6-5-14(8-13(15)10-18)19-16(20)12-4-2-3-11(7-12)9-17/h2-8H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYNXRJOOVCCTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=C(C=C(C=C1)NC(=O)C2=CC=CC(=C2)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-N-[3-cyano-4-(methylsulfinyl)phenyl]benzenecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide hydrochloride](/img/structure/B2915046.png)

![1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide](/img/structure/B2915051.png)
![6-ethyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2915053.png)
![10-methyl-3-propyl-2-(p-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2915055.png)

